4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde 4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694267
InChI: InChI=1S/C15H14O4S/c1-19-14-8-7-11(9-12(14)10-16)13-5-3-4-6-15(13)20(2,17)18/h3-10H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O
Molecular Formula: C15H14O4S
Molecular Weight: 290.3 g/mol

4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde

CAS No.:

Cat. No.: VC13694267

Molecular Formula: C15H14O4S

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde -

Specification

Molecular Formula C15H14O4S
Molecular Weight 290.3 g/mol
IUPAC Name 2-methoxy-5-(2-methylsulfonylphenyl)benzaldehyde
Standard InChI InChI=1S/C15H14O4S/c1-19-14-8-7-11(9-12(14)10-16)13-5-3-4-6-15(13)20(2,17)18/h3-10H,1-2H3
Standard InChI Key XYCJZCKEVORYFQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises two benzene rings connected by a single covalent bond (biphenyl system). Key substituents include:

  • Methoxy group (-OCH₃) at the 4-position of the first benzene ring, donating electron density via resonance.

  • Methylsulfonyl group (-SO₂CH₃) at the 2'-position of the second benzene ring, acting as a strong electron-withdrawing group.

  • Aldehyde group (-CHO) at the 3-position of the first ring, providing a reactive site for nucleophilic additions.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₅H₁₄O₄S
Molecular Weight290.3 g/mol
IUPAC Name2-methoxy-5-(2-methylsulfonylphenyl)benzaldehyde
SMILESCOC₁=C(C=C(C=C₁)C₂=CC=CC=C₂S(=O)(=O)C)C=O
InChIKeyXYCJZCKEVORYFQ-UHFFFAOYSA-N

The aldehyde group’s electrophilic nature and the sulfonyl group’s electron-deficient aromatic system make this compound a versatile intermediate for further functionalization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde typically involves multi-step reactions starting from simpler biphenyl precursors. While specific protocols for this compound are scarce, analogous biphenyl derivatives are synthesized via:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. For example, tris(4-bromophenyl)amine has been coupled with methoxy-substituted benzaldehyde boronic esters to form complex biphenyl aldehydes .

  • Oxidation of Methylthio Groups: Methylthio (-SCH₃) groups on biphenyl systems can be oxidized to methylsulfonyl (-SO₂CH₃) using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Challenges in Synthesis

  • Regioselectivity: Ensuring proper positioning of the aldehyde and sulfonyl groups requires careful control of reaction conditions.

  • Functional Group Compatibility: The aldehyde group’s sensitivity to oxidation necessitates protective strategies during sulfonation or methoxylation steps.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound’s aldehyde group serves as a critical site for forming Schiff bases, which are intermediates in synthesizing:

  • Anticancer Agents: Aldehydes often react with amines to form imine linkages in drug candidates targeting kinase inhibition.

  • Antimicrobial Compounds: Sulfonyl groups enhance membrane permeability, potentiating activity against resistant pathogens.

Materials Science

  • Liquid Crystals: The biphenyl core and polar sulfonyl group improve thermal stability and mesophase behavior.

  • Polymer Additives: Sulfonyl groups act as electron acceptors in conjugated polymers for organic photovoltaics.

Research Gaps and Future Directions

Unexplored Reactivity

  • Nucleophilic Additions: Systematic studies on aldehyde reactions with Grignard reagents or hydrazines could yield novel derivatives.

  • Electrochemical Properties: The sulfonyl group’s redox activity warrants investigation for energy storage applications .

Biological Profiling

  • In Vitro Assays: Screen for inhibitory activity against proteases or kinases.

  • ADMET Studies: Evaluate absorption, distribution, and toxicity profiles.

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